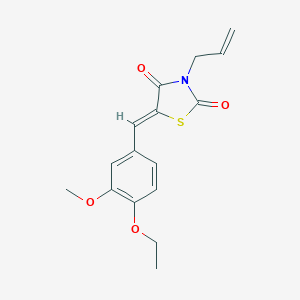

![molecular formula C16H17NO3S B286247 (5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)

(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione, commonly known as PBIT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PBIT belongs to the class of thiazolidinedione derivatives and exhibits potent antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of PBIT involves the inhibition of various cellular pathways that are involved in cancer cell proliferation and viral replication. PBIT inhibits the PI3K/Akt signaling pathway, which is commonly activated in cancer cells and promotes cell survival and proliferation. PBIT also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. Additionally, PBIT inhibits the activity of topoisomerase II, which is essential for DNA replication and transcription.

Biochemical and Physiological Effects:

PBIT exhibits several biochemical and physiological effects that are relevant to its antitumor and antiviral activities. PBIT induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. PBIT also inhibits the replication of several viruses by targeting viral proteins and enzymes. PBIT has been shown to have low toxicity in normal cells and tissues, suggesting that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

PBIT has several advantages for lab experiments, including its potent antitumor and antiviral activities, low toxicity, and well-defined mechanism of action. PBIT can be easily synthesized in the lab using simple and inexpensive reagents. However, PBIT has some limitations, including its poor solubility in water and some organic solvents, which may limit its use in some assays. PBIT also requires further optimization to improve its pharmacokinetic properties, such as bioavailability and half-life.

Future Directions

There are several future directions for the research on PBIT. One direction is to optimize the synthesis method of PBIT to improve its yield and purity. Another direction is to investigate the structure-activity relationship of PBIT to identify more potent derivatives. Furthermore, the in vivo efficacy and toxicity of PBIT need to be evaluated in animal models to assess its potential as a therapeutic agent. Finally, the combination of PBIT with other anticancer or antiviral agents may enhance its efficacy and reduce the risk of drug resistance.

Conclusion:

In conclusion, PBIT is a synthetic compound that exhibits potent antitumor and antiviral activities. PBIT inhibits various cellular pathways that are involved in cancer cell proliferation and viral replication. PBIT has several advantages for lab experiments, including its low toxicity, well-defined mechanism of action, and easy synthesis. However, PBIT also has some limitations, including its poor solubility and pharmacokinetic properties. Future research on PBIT should focus on optimizing its synthesis, evaluating its in vivo efficacy and toxicity, and identifying more potent derivatives.

Synthesis Methods

The synthesis of PBIT involves the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with 3-isobutyl-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of PBIT can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

PBIT has been extensively studied for its antitumor and antiviral activities. In vitro studies have shown that PBIT exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PBIT induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. PBIT has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

properties

Molecular Formula |

C16H17NO3S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(5E)-3-propan-2-yl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H17NO3S/c1-4-9-20-13-7-5-12(6-8-13)10-14-15(18)17(11(2)3)16(19)21-14/h4-8,10-11H,1,9H2,2-3H3/b14-10+ |

InChI Key |

UJEBTVWULIKTAB-GXDHUFHOSA-N |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/SC1=O |

SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=O |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286167.png)

![methyl [(5E)-5-{3-bromo-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286168.png)

![methyl [(5E)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286169.png)

![methyl [(5E)-5-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286172.png)

![methyl {(5Z)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286173.png)

![methyl {(5E)-5-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286175.png)

![methyl {(5E)-5-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286176.png)

![methyl {(5E)-5-[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286177.png)

![methyl {(5E)-5-[3-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286178.png)

![methyl {(5E)-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286179.png)

![3-Allyl-5-[(5-ethyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286180.png)

![2-{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}-N-phenylacetamide](/img/structure/B286187.png)